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molecular formula C10H13NO4S B8545157 Ethyl 4-nitro-3-(thiophen-3-yl)butanoate

Ethyl 4-nitro-3-(thiophen-3-yl)butanoate

Cat. No. B8545157
M. Wt: 243.28 g/mol
InChI Key: ZUSSQACKXMCGFT-UHFFFAOYSA-N
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Patent
US08710245B2

Procedure details

To a solution of ethyl 3-(thiophen-3-yl)acrylate (5 g, 27.5 mmol) in CH3NO2 (20 mL) was added Triton B (5 mL) under N2 and the resulting reaction mixture was refluxed overnight. The reaction mixture was concentrated and then diluted with water. The mixture was extracted with EtOAc, washed with brine, and dried over anhydrous Na2SO4. After filtration and concentration, the crude product was purified by column chromatography to give the title compound (4.3 g, 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:2]1.[CH3:13][N+:14]([O-:16])=[O:15]>>[N+:14]([CH2:13][CH:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C=C(C=C1)C=CC(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CC(CC(=O)OCC)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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